REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7](Cl)[CH:6]=[C:5]2[CH3:13].[CH3:14][NH:15][CH3:16]>C(O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([N:15]([CH3:16])[CH3:14])[CH:6]=[C:5]2[CH3:13]
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Name
|
|
Quantity
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0.26 g
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Type
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reactant
|
Smiles
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BrC=1C=C2C(=CC(=NC2=CC1)Cl)C
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Name
|
|
Quantity
|
7.19 g
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Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was heated to 112° in a sealed autoclave for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
|
The solvent and excess dimethylamine were then removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=CC(=NC2=CC1)N(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.36 g | |
YIELD: CALCULATEDPERCENTYIELD | 134.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |